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Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]

Organic Field-Effect Transistors Charge Transport Conjugated Polymers

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene], commonly designated as PBTTT-C12 (CAS 888491-18-7), is a semiconducting conjugated polymer that belongs to the polythiophene family. It is characterized by a rigid, planar backbone consisting of alternating thiophene and thienothiophene units, and it is functionalized with linear dodecyl (C12) side chains to impart solubility in common organic solvents.

Molecular Formula (C₃₈H₅₆S₄)n
Molecular Weight -641.11
CAS No. 888491-18-7
Cat. No. B1142359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]
CAS888491-18-7
SynonymsPBTTT-C12;  Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-didodecyl[2,2’-bithiophene]-5,5’-diyl)];  Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]
Molecular Formula(C₃₈H₅₆S₄)n
Molecular Weight-641.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT-C12): A Semicrystalline Conjugated Polymer for High-Mobility OFETs


Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene], commonly designated as PBTTT-C12 (CAS 888491-18-7), is a semiconducting conjugated polymer that belongs to the polythiophene family. It is characterized by a rigid, planar backbone consisting of alternating thiophene and thienothiophene units, and it is functionalized with linear dodecyl (C12) side chains to impart solubility in common organic solvents [1]. This material is a benchmark p-type (hole-transporting) polymer for organic field-effect transistors (OFETs), where it is recognized for its high charge-carrier mobility, which can reach values between 0.2 and 0.6 cm²/V·s in optimized devices, and for its liquid-crystalline-like ordering in thin films [2].

Why Simple Polythiophene Substitution Fails: The Criticality of the Thienothiophene Moiety in PBTTT-C12


Direct substitution of PBTTT-C12 with a generic polythiophene analog, such as the widely available poly(3-hexylthiophene) (P3HT), is not a scientifically sound procurement strategy. This is because the fundamental nanoscale charge transport mechanisms and resultant macroscopic device performance are dictated by the unique structural features of PBTTT-C12. Atomistic molecular dynamics simulations have demonstrated that the incorporation of the fused thienothiophene ring in the polymer backbone leads to a greater degree of molecular planarity and facilitates closer, more parallel π-π stacking of the conjugated rings compared to P3HT [1]. This enhanced structural order is the primary origin of PBTTT-C12's superior charge-carrier mobility, and it is not replicable in simple polythiophenes. Consequently, experimental device data show stark performance and stability divergences between the two materials, as quantified in the following sections.

Quantitative Differentiation of PBTTT-C12 from Key Comparators: A Data-Driven Guide


Superior Charge-Carrier Mobility in OFETs: PBTTT-C12 vs. P3HT

PBTTT-C12 exhibits a significantly higher charge-carrier mobility in organic field-effect transistors (OFETs) compared to the common alternative P3HT. In a direct head-to-head study of pristine devices, PBTTT achieved a mobility of 0.044 cm²/V·s, while P3HT reached only 0.012 cm²/V·s under identical measurement conditions [1]. This represents a 3.7-fold enhancement in mobility for PBTTT-C12. The performance gap is even more pronounced when comparing to literature values for PBTTT-C14, a close analog with a longer alkyl chain, which can achieve mobilities up to 1.3 cm²/V·s in edge-on oriented films, an order of magnitude higher than typical P3HT values of ~10⁻² cm²/V·s [2].

Organic Field-Effect Transistors Charge Transport Conjugated Polymers

Superior Radiation Tolerance: PBTTT-C12 Outperforms P3HT Under Neutron Irradiation

PBTTT-C12 demonstrates markedly superior stability under extreme environmental stress compared to P3HT. Following exposure to high-energy neutron flux designed to simulate years of cosmic radiation, PBTTT-based transistors showed no degradation in mobility (0.044 cm²/V·s pre-irradiation vs. 0.044 cm²/V·s post-irradiation), whereas P3HT devices experienced a 67% loss in mobility, dropping from 0.012 to 0.004 cm²/V·s [1]. Furthermore, the ON/OFF ratio, a key metric for transistor switching performance, degraded by an order of magnitude for P3HT (from 0.3×10⁶ to 0.027×10⁶) while PBTTT maintained a high ON/OFF ratio (3.9×10⁶ pre-irradiation, 1.9×10⁶ post-irradiation) [2]. The study attributes this radiation hardness to PBTTT's higher crystallinity and superior structural order [1].

Radiation Hardness Space Applications Device Stability

Processability and Device Performance: Inkjet-Printed PBTTT-C12 vs. Spin-Coated Films

PBTTT-C12 demonstrates a unique advantage for scalable manufacturing through its compatibility with inkjet printing, a technique that enables precise, additive deposition. A comparative study of inkjet-printed versus spin-coated PBTTT-C12 transistors found that the printed devices achieved high ON/OFF ratios of up to 10⁷, while significantly reducing gate-leakage currents by 1 to 2 orders of magnitude compared to spin-coated counterparts [1]. This is a critical metric for power consumption and signal fidelity in integrated circuits. In contrast, achieving high-quality, low-leakage films with P3HT often requires more complex deposition techniques or post-processing, and inkjet printing of P3HT is known to be challenging due to its rheological properties and tendency to form non-uniform films.

Printed Electronics Inkjet Printing Solution Processing

Target Application Scenarios for PBTTT-C12 Based on Evidence-Based Differentiation


High-Reliability OFETs for Space and Avionics

Given its proven superior radiation hardness over P3HT, as demonstrated by the complete retention of charge-carrier mobility after neutron irradiation, PBTTT-C12 is uniquely suited for developing organic field-effect transistors destined for space exploration, high-altitude drones, and avionics systems where resistance to cosmic radiation is a non-negotiable performance requirement. Substituting a less radiation-tolerant polymer like P3HT would be a direct liability in these mission-critical applications [1].

High-Performance, Solution-Processed Digital Logic

The combination of high charge-carrier mobility (0.044 to >0.1 cm²/V·s) and the ability to achieve high ON/OFF ratios (up to 10⁷) with low gate leakage when inkjet-printed makes PBTTT-C12 an optimal candidate for fabricating complex, high-gain digital logic circuits using scalable, additive manufacturing methods. The demonstrated integration into unipolar logic gates with a signal gain of over 16 underscores its readiness for such applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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